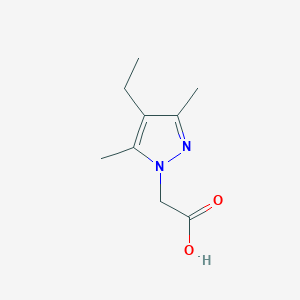

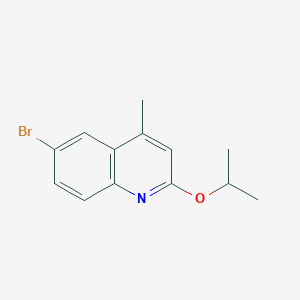

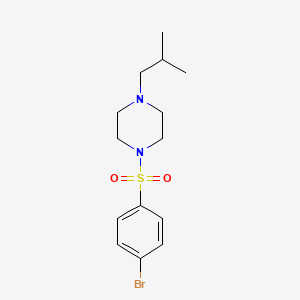

![molecular formula C7H6BrN3 B1372441 7-Bromo-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1190927-76-4](/img/structure/B1372441.png)

7-Bromo-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la 7-Bromo-3-méthyl-[1,2,4]triazolo[4,3-a]pyridine, en mettant l'accent sur les applications uniques :

Agents antibactériens

Les dérivés de triazolo[4,3-a]pyridine ont été étudiés pour leurs activités antibactériennes. Ils sont testés contre diverses souches bactériennes telles que Staphylococcus aureus et Escherichia coli afin de déterminer leurs concentrations minimales inhibitrices (CMI) .

Agents de prévention du cancer

Ces composés sont importants dans la prévention du cancer car ils peuvent réduire ou éliminer les radicaux libres, protégeant ainsi les cellules contre les dommages oxydatifs .

Évaluation biologique

L'activité biologique des dérivés de triazolo[4,3-a]pyridine est évaluée par le biais de taux d'inhibition ou de mesures de CI50 (concentration inhibitrice demi-maximale) pour évaluer leurs effets thérapeutiques potentiels .

Synthèse chimique

La 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine sert de bloc de construction en synthèse chimique pour créer divers composés aux propriétés pharmacologiques potentielles .

Synthèse assistée par micro-ondes

Une méthode sans catalyseur et écologique pour synthétiser des 1,2,4-triazolo[1,5-a]pyridines dans des conditions de micro-ondes a été établie, ce qui pourrait être applicable aux dérivés de 7-Bromo-3-méthyl pour une production efficace .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets are involved in various biological processes, including immune response regulation and cellular growth control.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been shown to impact pathways associated with their targets, such as the jak-stat signaling pathway .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Related compounds have been shown to have various effects, such as inhibiting cell growth or modulating immune responses .

Analyse Biochimique

Biochemical Properties

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . Moreover, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . It also impacts gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups . This inhibition disrupts signaling pathways that rely on kinase activity, leading to altered cellular responses. Additionally, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of its effects can vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the kidneys. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . In tissues, 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be distributed through the bloodstream, reaching various organs and exerting its effects .

Subcellular Localization

The subcellular localization of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is critical for its activity. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to other organelles, such as the mitochondria, where it can affect mitochondrial function and induce apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine .

Propriétés

IUPAC Name |

7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTKNVSDKFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676672 | |

| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190927-76-4 | |

| Record name | 7-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

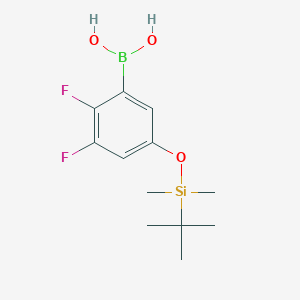

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)